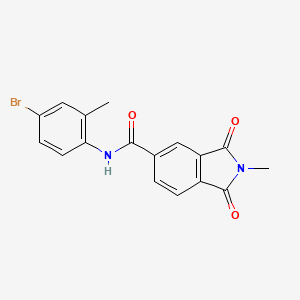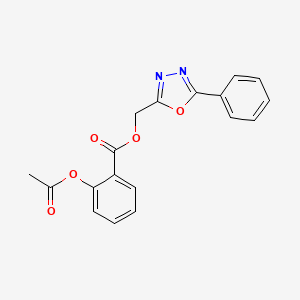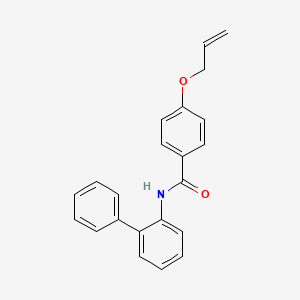
N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the family of isoindolinecarboxamides. It is commonly used in scientific research as a tool to study various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of HDACs and sirtuins. This inhibition leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which this compound inhibits these enzymes is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and improve cognitive function in animal models of neurodegenerative disorders. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it is a potent inhibitor of HDACs and sirtuins, which makes it a valuable tool for studying gene expression and its regulation. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research is to further understand the mechanism by which it inhibits HDACs and sirtuins. Another area of research is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, research can be conducted to identify any potential off-target effects of this compound and to develop more specific inhibitors of HDACs and sirtuins.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is commonly used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-9-7-11(18)4-6-14(9)19-15(21)10-3-5-12-13(8-10)17(23)20(2)16(12)22/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZKLGJYJMTRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4398910.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![N-[4-(2-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B4398939.png)
![methyl 5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4398941.png)
![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398945.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4398949.png)

![1-methyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4398963.png)


![2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4398984.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4398996.png)
